molecular formula C8H7NO4 B1295705 4-Methyl-2-nitrobenzoic acid CAS No. 27329-27-7

4-Methyl-2-nitrobenzoic acid

Cat. No.: B1295705
CAS No.: 27329-27-7
M. Wt: 181.15 g/mol
InChI Key: KZLLSSGOPIGKDO-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a methyl group is attached to the fourth position and a nitro group is attached to the second position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of toluene to produce 4-methyl-2-nitrotoluene, followed by oxidation to yield this compound. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent . The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed

    Reduction: 4-Methyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 4-Nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 4-methyl-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modification of cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLSSGOPIGKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292061
Record name 4-Methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27329-27-7
Record name 27329-27-7
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Record name 4-Methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-nitrobenzo200000031436
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Synthesis routes and methods I

Procedure details

A mixed solution of 2-nitro-4-methylbenzonitrile (15.8 g) in a mixture of 65% sulfuric acid and acetic acid (150 ml) was heated under reflux for 17 hours. After concentration, the residue was poured into ice-water and extracted with ethyl acetate. The extract was washed with water, dried and concentrated to dryness. Recrystallization of crystals from ether-hexane afforded colorless crystals (16.5 g, 94%), m.p. 156°-157° C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-methyl-2-nitrobenzonitrile (5.00 g, 30.8 mmol) and 50% H2SO4 (25 mL) in HOAc (25 mL) was heated to reflux for 22 h. The reaction mixture was poured into ice-water (150 g) under stirring and stirred at 5° C. for 30 minutes. The deposited crystals were collected by filtration, washed with H2O and n-hexane, and dried at 40° C. in vacuum to give the title compound as pale brown crystal (4.85 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can borane-tetrahydrofuran (THF) and boron trifluoride-etherate be used to reduce sterically hindered aromatic carboxylic acids like 4-methyl-2-nitrobenzoic acid?

A1: While the research primarily focuses on the broad applicability of the borane-THF and boron trifluoride-etherate reduction system for various functionalized aromatic carboxylic acids, it specifically notes that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid, a compound structurally similar to this compound, resulted in both low conversion and yield []. The authors suggest that the electron-withdrawing nitro group ortho to the carboxylic acid might hinder the reaction. Therefore, based on the provided research, it can be inferred that the reduction of this compound using this method might face similar challenges and result in low conversion and yield.

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